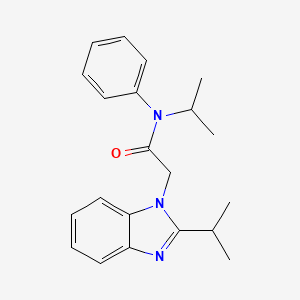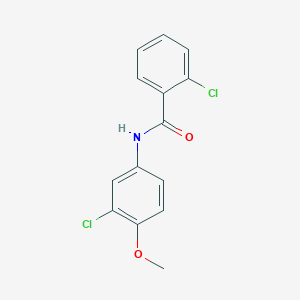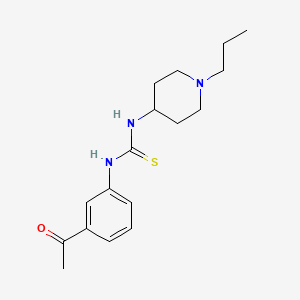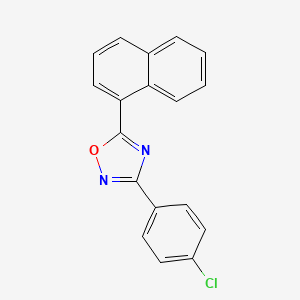
N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide, commonly known as CFPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the acrylamide family and possesses a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of CFPA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. CFPA has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain. Additionally, CFPA has been shown to inhibit the activity of STAT3, a protein that is involved in cancer cell growth and survival. By inhibiting these enzymes and proteins, CFPA can potentially treat various diseases.
Biochemical and Physiological Effects
CFPA has been shown to have various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit cancer cell growth. Additionally, CFPA has been shown to have antioxidant properties, which can potentially protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPA has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities, making it easy to obtain for scientific research. Additionally, CFPA has been shown to have low toxicity, making it safe for use in lab experiments. However, CFPA also has limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, CFPA has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for CFPA research. One potential direction is to further investigate the compound's anti-cancer properties and its potential use in cancer treatment. Additionally, more research is needed to understand the compound's mechanism of action and its effects on various enzymes and proteins in the body. Another potential direction is to investigate the compound's potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, CFPA has shown promising results in scientific research and has the potential for further development as a therapeutic agent.
In conclusion, N-(4-chloro-2-fluorophenyl)-3-phenylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and pain. CFPA has shown promising results in scientific research and has the potential for further development as a therapeutic agent. Further research is needed to fully understand the compound's mechanism of action and its potential use in treating various diseases.
Métodos De Síntesis
CFPA can be synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with benzaldehyde followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure CFPA. The synthesis of CFPA has been optimized to increase the yield and purity of the compound, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
CFPA has been studied extensively in scientific research for its potential therapeutic applications. The compound has shown promising results in treating various diseases, including cancer, inflammation, and pain. CFPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, CFPA has anti-inflammatory properties that make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. CFPA has also been shown to have analgesic properties, making it a potential treatment for pain.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKFNYSVWBTOA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)


![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)

![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)





![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)